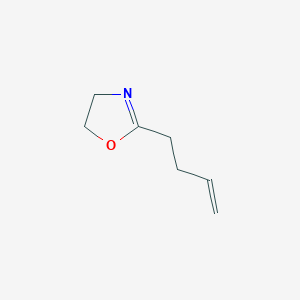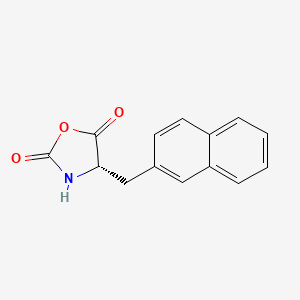
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the naphthylmethyl group imparts unique chemical properties to the molecule, making it a subject of interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the reaction of a suitable naphthylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:
Condensation Reactions: Combining naphthylmethylamine with oxazolidine-2,5-dione under acidic or basic conditions.
Cyclization Reactions: Using cyclization agents to form the oxazolidine ring from linear precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
反応の種類
(S)-4-(2-ナフチルメチル)オキサゾリジン-2,5-ジオンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: 対応するオキサゾリジノンまたはその他の酸化誘導体に変換される。
還元: 還元されたオキサゾリジン誘導体を形成する。
置換: ナフチルメチル基における求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化剤、求核剤、または求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりオキサゾリジノンが生成され、還元により還元されたオキサゾリジン誘導体が生成される可能性があります。
科学的研究の応用
(S)-4-(2-ナフチルメチル)オキサゾリジン-2,5-ジオンは、次のような科学研究においてさまざまな用途があります。
化学: 有機合成におけるキラルビルディングブロックとして使用される。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されている。
医学: 抗菌作用や抗癌作用を含む潜在的な治療特性について調査されている。
産業: 特殊化学品や材料の合成に使用される。
作用機序
(S)-4-(2-ナフチルメチル)オキサゾリジン-2,5-ジオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。ナフチルメチル基は、標的タンパク質や酵素への結合に重要な役割を果たし、さまざまな生物学的効果をもたらす可能性があります。正確な分子メカニズムを解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
(S)-4-ベンジル-オキサゾリジン-2,5-ジオン: ナフチルメチル基の代わりにベンジル基を持つ類似の構造。
(S)-4-フェニル-オキサゾリジン-2,5-ジオン: フェニル基を含んでおり、異なる化学的特性を持つ。
独自性
(S)-4-(2-ナフチルメチル)オキサゾリジン-2,5-ジオンは、ナフチルメチル基の存在により、独特の立体特性と電子特性を持つため、ユニークです。
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-oxazolidine-2,5-dione: Similar structure with a benzyl group instead of a naphthylmethyl group.
(S)-4-Phenyl-oxazolidine-2,5-dione: Contains a phenyl group, offering different chemical properties.
Uniqueness
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to the presence of the naphthylmethyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C14H11NO3 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
(4S)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m0/s1 |
InChIキー |
VNCCQSJPZUPNPD-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)OC(=O)N3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


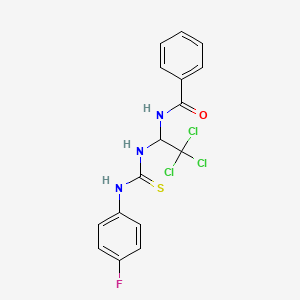
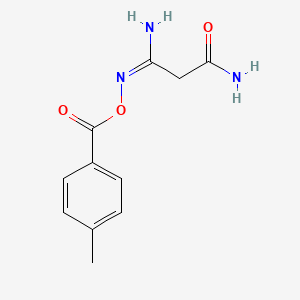

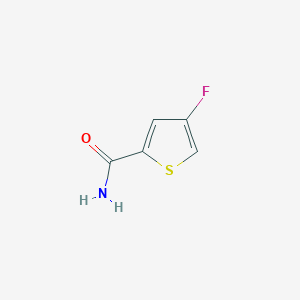
![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)

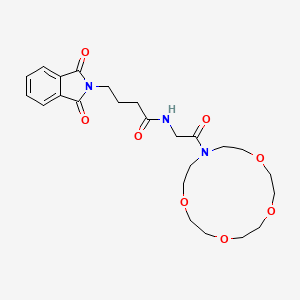
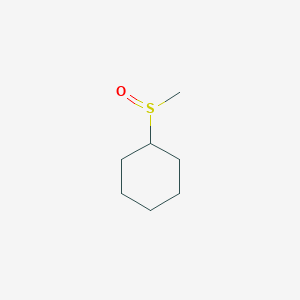
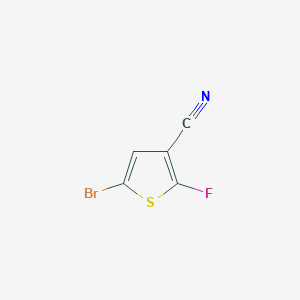


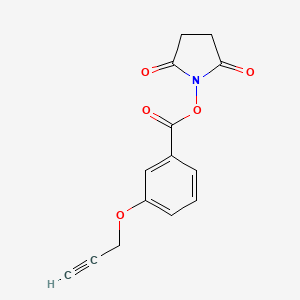
![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
